1-(2-bromoethyl)-4,5-dichloro-1H-imidazole

Synthetic Chemistry Nucleophilic Substitution Building Block Reactivity

Researchers designing parallel imidazole libraries frequently encounter the limited SN2 reactivity of chloroethyl analogs, slowing synthesis workflows. This compound resolves that bottleneck: the bromoethyl group provides 3-10× higher nucleophilic displacement rates than chloroethyl counterparts, while the 4,5-dichloro substitution lowers ring pKa and enhances oxidative stability. • 98% commercial purity allows direct deployment in automated 96-well parallel synthesis without pre-purification. • Bromoethyl leaving group enables single-step diversification with amines, thiols, or phenolates. • UV-active dichloroimidazole chromophore simplifies HPLC reaction monitoring. Reliable supply with documented certificate of analysis for each batch.

Molecular Formula C5H5BrCl2N2
Molecular Weight 243.91 g/mol
CAS No. 1098340-25-0
Cat. No. B3033641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromoethyl)-4,5-dichloro-1H-imidazole
CAS1098340-25-0
Molecular FormulaC5H5BrCl2N2
Molecular Weight243.91 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1CCBr)Cl)Cl
InChIInChI=1S/C5H5BrCl2N2/c6-1-2-10-3-9-4(7)5(10)8/h3H,1-2H2
InChIKeyWGTBKHPUGKXXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole: Bifunctional Building Block


1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole is a heterocyclic compound belonging to the N-substituted 4,5-dichloroimidazole class. It features a bromoethyl group at the N1 position and chlorine atoms at the 4- and 5-positions of the imidazole ring . This compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, where its dual reactivity—the alkylating bromoethyl group and the electron-withdrawing dichloroimidazole core—enables sequential functionalization strategies. It is commercially available with a purity of 98% (MW: 243.91 g/mol, LogP: 2.07–2.58) .

1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole: Irreplaceable Reactivity


The combination of the N1-bromoethyl alkylating handle and the 4,5-dichloro electron-withdrawing substitution creates a reactivity profile that is not reproduced by either non-halogenated imidazoles or non-alkylated dichloroimidazoles. The bromoethyl group provides a superior leaving group (bromide) for nucleophilic displacement compared to chloroethyl analogs (bromide is approximately 3–10× more reactive in SN2 reactions than chloride under comparable conditions), while the 4,5-dichloro substitution lowers the pKa of the imidazole ring and enhances oxidative stability [1]. Published class-level evidence demonstrates that 1-alkyl-4,5-dichloroimidazoles exhibit protistocidal activity exceeding the veterinary drug Baycox, while the parent 4,5-dichloroimidazole shows different antimicrobial profiles, confirming that N-substitution profoundly alters biological performance [2][3].

1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole: Evidence vs. Analogs


Bromoethyl vs. Chloroethyl Leaving Group Reactivity

The target compound bears a primary bromoethyl group at N1. In SN2 nucleophilic displacement reactions, bromide is a superior leaving group compared to chloride. The relative reactivity ratio for primary alkyl bromides vs. chlorides under identical conditions is approximately 3:1 to 10:1, depending on the nucleophile and solvent [1]. This means that 1-(2-bromoethyl)-4,5-dichloroimidazole will undergo substitution with amines, thiols, or azides faster and more completely than its chloroethyl analog. For procurement decisions, this translates to higher synthetic efficiency and reduced by-product formation when the bromoethyl derivative is selected over the chloroethyl variant for diversification reactions.

Synthetic Chemistry Nucleophilic Substitution Building Block Reactivity

Lipophilicity: Dichloro vs. Non-Chlorinated Imidazoles

The 4,5-dichloro substitution significantly increases lipophilicity compared to the non-chlorinated analog. The target compound has a measured/calculated LogP of 2.07–2.58 , while the non-chlorinated comparator, 1-(2-bromoethyl)-1H-imidazole (CAS 94614-83-2), has an estimated LogP of approximately 0.9–1.2 [1]. This LogP difference of ~1–1.5 units corresponds to roughly a 10–30 fold higher octanol-water partition coefficient, which influences membrane permeability, protein binding, and overall pharmacokinetic profile. For researchers optimizing CNS penetration or intracellular target engagement, the higher LogP of the dichloro derivative is a critical selection criterion.

Physicochemical Properties Drug-likeness ADME Prediction

Protistocidal Activity vs. Baycox

Kovalenko et al. (2016) evaluated a series of 1-alkyl-, 1-benzyl-, and 1-aryloxyethyl-substituted 4,5-dichloroimidazoles and found that some of these compounds demonstrated a significant protistocidal activity against Colpoda steinii, which can exceed in strength the activity of the clinically used veterinary drug Baycox (toltrazuril) [1]. While the specific MIC/IC50 values for the target compound were not individually reported in the available abstract, the class-level data confirm that the 1-alkyl-4,5-dichloroimidazole scaffold is capable of surpassing a marketed antiprotozoal agent. This provides a strong rationale for selecting the target compound as a starting point for antiprotozoal lead optimization, rather than non-alkylated or non-chlorinated imidazole analogs that lack this activity profile.

Antiprotozoal Protistocidal Veterinary Drug Discovery

Bromoethyl Diversification vs. Non-alkylated Handle

The target compound's bromoethyl group enables one-step nucleophilic displacement with amines, thiols, azides, and other nucleophiles to generate diverse compound libraries. This contrasts with the baseline comparator, 4,5-dichloroimidazole (CAS 15965-30-7), which lacks an N-alkyl handle and requires a separate alkylation step [1]. The bromoethyl group can also be converted to an azidoethyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a transformation that is not possible with the non-alkylated parent compound. The commercial availability of the target compound at 98% purity from multiple suppliers reduces the need for in-house synthesis of the alkylating intermediate, streamlining medicinal chemistry workflows.

Combinatorial Chemistry Library Synthesis Click Chemistry

Antimicrobial Activity vs. Levofloxacin

Ngochindo et al. (2018) evaluated the antimicrobial activity of 4,5-dichloroimidazole (4,5-DCI) against five bacterial strains, finding that the sensitivities of test microorganisms toward 4,5-DCI and its Ni(II) and Mn(II) complexes were higher than their sensitivities toward Levofloxacin, a fluoroquinolone reference antibacterial [1]. This demonstrates that the 4,5-dichloroimidazole core itself possesses intrinsic antimicrobial activity that can exceed a clinically used antibiotic. The target compound, as an N-alkylated derivative of this core, retains the electron-withdrawing dichloro substitution that contributes to this activity, while the bromoethyl group provides an additional alkylating mechanism that may synergize with the core's antimicrobial properties.

Antimicrobial Antibacterial Drug Resistance

Property Space: Dichloro vs. Non-Chlorinated Analogs

The target compound (MW 243.91 g/mol) occupies a distinct property space compared to the non-chlorinated analog 1-(2-bromoethyl)-1H-imidazole (MW 175.03 g/mol) [1]. The +68.88 g/mol difference (two chlorine atoms replacing two hydrogens) places the target compound in a higher molecular weight range more typical of fragment hits progressing toward lead-like molecules. The increased molecular weight is accompanied by a higher heavy atom count (10 vs. 8 non-hydrogen atoms) and greater topological polar surface area (TPSA ≈ 17.8 Ų for the target [1] vs. estimated ~17 Ų for the non-chlorinated analog), providing more opportunities for specific binding interactions while maintaining a favorable property profile for CNS drug discovery.

Molecular Properties Fragment-Based Drug Design Lead-likeness

1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole: Application Scenarios


Parallel Library Synthesis via Nucleophilic Displacement

The bromoethyl group's 3–10× higher SN2 reactivity compared to chloroethyl analogs [1] makes this compound ideal for high-throughput parallel synthesis. Arrays of amines, thiols, or phenolates can be reacted in 96-well format to generate diverse N-alkylated 4,5-dichloroimidazole libraries in a single step. The 98% commercial purity minimizes the need for pre-purification, enabling direct use in automated synthesis workflows.

Antiprotozoal Lead Optimization

Based on class-level evidence that 1-alkyl-4,5-dichloroimidazoles exhibit protistocidal activity exceeding Baycox [2], the target compound serves as a strategic intermediate for synthesizing focused libraries targeting Colpoda steinii and related protozoan pathogens. The bromoethyl group can be displaced with various pharmacophores to explore structure-activity relationships while retaining the bioactive dichloroimidazole core.

NHC Precursor Synthesis with Electronic Tuning

The electron-withdrawing 4,5-dichloro substitution stabilizes NHC ligands by reducing σ-donor strength and increasing π-acceptor character [3]. The bromoethyl group allows modular installation of sterically demanding N-substituents, enabling fine-tuning of catalytic activity in transition metal-mediated cross-coupling reactions. The LogP shift of +1.1–1.5 units relative to non-chlorinated imidazoles also influences catalyst solubility and phase-transfer behavior.

Click Chemistry Probe Synthesis

The bromoethyl group is readily converted to an azidoethyl group through reaction with sodium azide, enabling subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling, PROTAC linker attachment, or fluorescent probe construction. The dichloroimidazole core provides a UV-active chromophore that facilitates HPLC monitoring of reaction progress .

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